molecular formula C13H17F3N2O2 B3171729 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946697-94-5

4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine

Cat. No. B3171729
CAS RN: 946697-94-5
M. Wt: 290.28 g/mol
InChI Key: CYKHBCYAOBGAPJ-UHFFFAOYSA-N
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Description

“4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C13H17F3N2O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C13H17F3N2O2. This indicates that it contains 13 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 290.28 . More specific properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Morpholine Derivatives in Pharmacology

Morpholine derivatives, including 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, are explored for their broad spectrum of pharmacological activities. These derivatives have been investigated for their potential in treating various conditions due to the morpholine ring's versatility in chemical modifications, allowing for the development of compounds with desired biological activities. The review by Asif and Imran (2019) highlights the significant pharmacological profiles of morpholine derivatives, underscoring their importance in drug design and synthesis for therapeutic applications (Asif & Imran, 2019).

Environmental Impact and Biodegradation

The environmental fate of compounds related to this compound, such as alkylphenol ethoxylates, has been extensively studied. Ying, Williams, and Kookana (2002) reviewed the degradation of these compounds in wastewater treatment plants and their persistence in the environment. Their research points to the importance of understanding the biodegradation pathways and environmental distribution of such compounds to mitigate potential ecological impacts (Ying, Williams, & Kookana, 2002).

Applications in Material Science

The application of morpholine and its derivatives extends beyond pharmacology into material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Squeo and Pasini (2020) reviewed the use of BODIPY-based materials, highlighting the role of molecular design in achieving desired optical properties for efficient OLEDs. This underscores the relevance of morpholine derivatives in advancing materials for electronic applications (Squeo & Pasini, 2020).

Mechanism of Action

The mechanism of action of “4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine” is not specified in the available resources. It is used for research purposes, and further studies may be needed to understand its specific interactions and effects .

Safety and Hazards

The safety and hazards associated with “4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for “4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine” are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)11-9-10(1-2-12(11)17)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKHBCYAOBGAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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